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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrophenol

Cat. No.: B1268982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 4-Bromo-2-fluoro-6-nitrophenol. The information is
curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

4-Bromo-2-fluoro-6-nitrophenol, with the IUPAC name 4-bromo-2-fluoro-6-nitrophenol, is a

substituted aromatic compound. Its chemical structure and key properties are summarized
below.

Property Value Reference
IUPAC Name 4-bromo-2-fluoro-6-nitrophenol

Molecular Formula CeHsBrFNOs [1]
Molecular Weight 235.99 g/mol

CAS Number 320-76-3

Appearance Light yellow solid [2]

Melting Point 63-65 °C
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Predicted Spectroscopic Data:

While experimental spectroscopic data is not readily available in public databases, predicted

values can provide useful reference points for characterization.

Spectroscopy

Predicted Data

1H NMR

Aromatic protons are expected in the range of
7.0-8.5 ppm. The hydroxyl proton signal will be
broad and its position dependent on solvent and

concentration.

13C NMR

Aromatic carbons are expected in the range of
110-160 ppm. The carbon bearing the hydroxyl
group will be the most downfield, while the
carbon bearing the fluorine will show a

characteristic large coupling constant.

Mass Spectrometry

The molecular ion peak [M]+ is expected at m/z
235 and 237 in an approximate 1:1 ratio due to
the presence of bromine isotopes (7°Br and
81Br). A fragment corresponding to the loss of
the nitro group ([M-NO2]*) may also be
observed. Predicted adducts include [M+H]* at
m/z 235.93530 and [M-H]~ at m/z 233.92074.[1]

Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

A documented method for the synthesis of 4-Bromo-2-fluoro-6-nitrophenol involves the

nitration of 2-bromo-4-fluorophenol.[2]

Experimental Protocol

Materials:
e 2-bromo-4-fluorophenol

e Chloroform
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Sulfuric acid

Nitric acid

Saturated sodium chloride solution

Anhydrous sodium sulfate

Ethyl alcohol
Procedure:

 In areaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with
stirring.

e Maintain the temperature at 20 °C and slowly add a pre-prepared nitrating mixture of sulfuric
acid and nitric acid (in a 1:5.5 molar ratio, 0.065 moles total).

» After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3 hours.

» Upon completion of the reaction, wash the organic phase with water and then with a
saturated sodium chloride solution.

e Dry the organic phase with anhydrous sodium sulfate and filter.
» Evaporate the solvent from the filtrate to obtain the crude product.

e Recrystallize the crude product from ethyl alcohol to yield a light yellow solid of 4-Bromo-2-
fluoro-6-nitrophenol. The reported yield for this procedure is 89%.[2]

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 4-Bromo-2-fluoro-6-nitrophenol.

Potential Role in Drug Development: Inhibition of
Protein Tyrosine Kinases

While specific studies on the biological activity of 4-Bromo-2-fluoro-6-nitrophenol are limited,
its structural features suggest potential as an inhibitor of protein tyrosine kinases (PTKs). PTKs
are a family of enzymes that play a crucial role in cellular signaling pathways that regulate cell
growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many
cancers, making them a key target for drug development.

General Mechanism of Protein Tyrosine Kinase
Signaling

Receptor tyrosine kinases (RTKs) are a major class of PTKs. The general mechanism of RTK
signaling is as follows:

¢ Ligand Binding: A signaling molecule (ligand), such as a growth factor, binds to the
extracellular domain of the RTK.

¢ Dimerization: Ligand binding induces the dimerization of two RTK molecules.

o Autophosphorylation: The intracellular kinase domains of the dimerized receptors
phosphorylate each other on specific tyrosine residues.
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e Recruitment of Signaling Proteins: The phosphorylated tyrosines act as docking sites for
various intracellular signaling proteins containing SH2 (Src homology 2) domains.

» Signal Cascade Activation: The recruited signaling proteins become activated and initiate
downstream signaling cascades, such as the RAS-MAPK and PI3K-Akt pathways, which
ultimately lead to a cellular response.

Hypothetical Inhibition by 4-Bromo-2-fluoro-6-
hitrophenol

It is hypothesized that 4-Bromo-2-fluoro-6-nitrophenol could act as a competitive inhibitor of
ATP binding to the kinase domain of a PTK. The small molecule structure of this compound
may allow it to fit into the ATP-binding pocket of the enzyme, preventing the phosphorylation of
tyrosine residues and thereby blocking the downstream signaling cascade.

lllustrative Protein Tyrosine Kinase Signaling Pathway
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Caption: A representative protein tyrosine kinase signaling pathway and the hypothetical point
of inhibition.

Safety and Handling

4-Bromo-2-fluoro-6-nitrophenol should be handled with appropriate safety precautions in a
laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

o Work in a well-ventilated area, such as a fume hood.
e Avoid inhalation of dust and contact with skin and eyes.

 In case of contact, rinse the affected area thoroughly with water.

Conclusion

4-Bromo-2-fluoro-6-nitrophenol is a readily synthesizable compound with potential
applications in drug discovery, particularly as a scaffold for the development of protein tyrosine
kinase inhibitors. Further research is warranted to elucidate its precise biological activities and
to explore its therapeutic potential. This guide provides a foundational understanding of its
chemical nature, synthesis, and a hypothetical mechanism of action to aid researchers in their
future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-fluoro-6-
nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268982#iupac-name-for-4-bromo-2-fluoro-6-
nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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